CC-401 Hydrochloride: A Technical Guide to its JNK Inhibitor Selectivity Profile
CC-401 Hydrochloride: A Technical Guide to its JNK Inhibitor Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the c-Jun N-terminal kinase (JNK) inhibitor, CC-401 hydrochloride. The document details its selectivity profile based on available biochemical data, outlines representative experimental methodologies for kinase inhibition assays, and visualizes the relevant biological pathways and experimental workflows.
Introduction
CC-401 hydrochloride is a potent, ATP-competitive inhibitor of all three c-Jun N-terminal kinase (JNK) isoforms.[1] The JNK signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade, playing a pivotal role in cellular responses to stress, inflammation, apoptosis, and proliferation.[2] Dysregulation of the JNK pathway has been implicated in various diseases, including neurodegenerative disorders, inflammatory conditions, and cancer, making it an attractive target for therapeutic intervention. CC-401 was developed as a second-generation JNK inhibitor, demonstrating efficacy in preclinical models of renal injury and antineoplastic activity.[2][3] However, its clinical development was discontinued.[2][3] Understanding the selectivity profile of kinase inhibitors like CC-401 is crucial for interpreting experimental results and predicting potential on- and off-target effects.
CC-401 Kinase Selectivity Profile
| Target Kinase | Inhibition (Ki) | Selectivity vs. JNK |
| JNK1 | 25-50 nM | - |
| JNK2 | 25-50 nM | - |
| JNK3 | 25-50 nM | - |
| p38 | > 40-fold less potent | > 40-fold |
| ERK | > 40-fold less potent | > 40-fold |
| IKK2 | > 40-fold less potent | > 40-fold |
| Protein Kinase C (PKC) | > 40-fold less potent | > 40-fold |
| Lck | > 40-fold less potent | > 40-fold |
| ZAP70 | > 40-fold less potent | > 40-fold |
Note: The table summarizes publicly available data.[1][5] A broader screening against a larger kinase panel would be necessary for a complete selectivity profile. Ki (inhibition constant) represents the concentration of the inhibitor required to occupy 50% of the enzyme active sites.
JNK Signaling Pathway and CC-401 Inhibition
The JNK signaling cascade is a multi-tiered pathway initiated by various stress stimuli. This leads to the activation of a MAP kinase kinase kinase (MAP3K), which in turn phosphorylates and activates a MAP kinase kinase (MAP2K), MKK4 or MKK7. These MAP2Ks then dually phosphorylate and activate JNK on threonine and tyrosine residues. Activated JNK translocates to the nucleus to phosphorylate and regulate the activity of several transcription factors, most notably c-Jun, a component of the AP-1 transcription factor complex. This leads to the transcription of genes involved in various cellular processes. CC-401 acts by competitively binding to the ATP-binding site of JNK, thereby preventing the phosphorylation of its substrates, such as c-Jun.[1]
Experimental Protocols
Detailed experimental protocols for the specific kinase assays used to generate the selectivity data for CC-401 are not publicly available. However, the following represents a standard biochemical kinase assay protocol that can be utilized to determine the inhibitory activity of a compound against JNK and other kinases.
Biochemical Kinase Inhibition Assay (Radiometric Filter Binding Assay)
This assay measures the incorporation of radiolabeled phosphate from [γ-33P]ATP into a specific substrate by the kinase.
Materials and Reagents:
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Kinases: Recombinant human JNK1, JNK2, JNK3, p38α, ERK2, IKKβ, PKCα, Lck, ZAP70.
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Substrates: GST-c-Jun (for JNKs), Myelin Basic Protein (MBP) (for p38, ERK), IκBα peptide (for IKKβ), Histone H1 (for PKC), Lck-tide (for Lck), ZAP-tide (for ZAP70).
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Inhibitor: CC-401 hydrochloride dissolved in DMSO.
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Assay Buffer: 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT.
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[γ-33P]ATP: 10 mCi/mL.
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ATP: 10 mM stock solution.
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Stop Solution: 75 mM phosphoric acid.
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Filter Plates: 96-well phosphocellulose filter plates.
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Scintillation Counter.
Procedure:
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Compound Preparation: Prepare serial dilutions of CC-401 hydrochloride in DMSO. Further dilute in assay buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should not exceed 1%.
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Kinase Reaction Mixture: In a 96-well plate, prepare the kinase reaction mixture containing the assay buffer, the specific substrate at its Km concentration, and the respective kinase.
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Initiation of Reaction: Add the diluted CC-401 or DMSO (vehicle control) to the kinase reaction mixture and incubate for 10 minutes at room temperature.
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Start Phosphorylation: Initiate the phosphorylation reaction by adding a mixture of unlabeled ATP and [γ-33P]ATP to a final concentration equal to the Km for ATP of the specific kinase.
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Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is within the linear range.
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Stopping the Reaction: Terminate the reaction by adding the stop solution.
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Filter Binding: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unreacted [γ-33P]ATP will pass through.
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Washing: Wash the filter plate multiple times with phosphoric acid to remove any unbound radioactivity.
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Detection: Dry the filter plate, add scintillation cocktail, and measure the radioactivity in a scintillation counter.
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Data Analysis: Calculate the percentage of inhibition for each concentration of CC-401 relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve. The Ki can then be calculated using the Cheng-Prusoff equation if the ATP concentration and the Km of ATP for the kinase are known.
Kinase Selectivity Profiling Workflow
The process of determining the selectivity of a kinase inhibitor involves screening it against a large panel of kinases. The following diagram illustrates a typical workflow for such a study.
Conclusion
CC-401 hydrochloride is a potent and selective inhibitor of JNK kinases. The available data demonstrates its high affinity for JNK isoforms with a significant margin of selectivity over other related kinases. While a comprehensive public dataset from a broad kinase panel is lacking, the provided information and representative methodologies offer a solid foundation for researchers working with this compound. The visualization of the JNK signaling pathway and the experimental workflow for selectivity profiling further aid in understanding the context of CC-401's mechanism of action and the process by which its specificity is determined. Researchers utilizing CC-401 should consider its selectivity profile when designing experiments and interpreting results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Non-kinase targeting of oncogenic c-Jun N-terminal kinase (JNK) signaling: the future of clinically viable cancer treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
